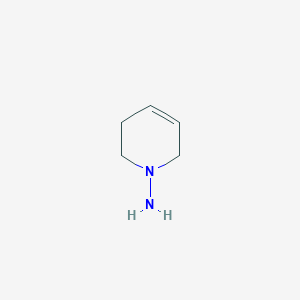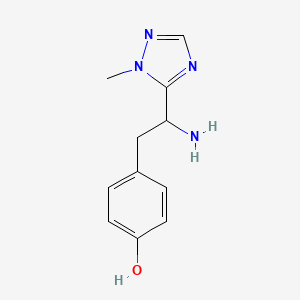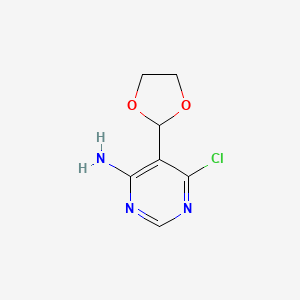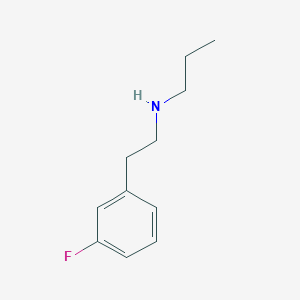![molecular formula C11H12IN3O2S B13561760 4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)
4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione is a synthetic organic compound that features a benzotriazole moiety linked to a thiane-1,1-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione typically involves the following steps:
Formation of Benzotriazole Intermediate: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Iodination: The benzotriazole intermediate is then iodinated using iodine or an iodine-containing reagent under suitable conditions.
Thiane-1,1-dione Formation: The thiane-1,1-dione moiety is synthesized separately, often through the oxidation of a thiane precursor.
Coupling Reaction: The iodinated benzotriazole is coupled with the thiane-1,1-dione under appropriate conditions, such as using a coupling agent or catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The thiane-1,1-dione moiety can participate in redox reactions, altering its oxidation state.
Cyclization: The compound may undergo intramolecular cyclization under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or organometallic compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
Chemistry
Biology and Medicine
In biology and medicine, the compound’s unique structure may be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione would depend on its specific application. For instance, if used as a drug, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione
- 4-(6-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione
Uniqueness
The presence of the iodine atom in 4-(6-iodo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione may confer unique properties, such as increased molecular weight and potential for specific interactions with biological targets, compared to its chloro or bromo analogs.
Propiedades
Fórmula molecular |
C11H12IN3O2S |
|---|---|
Peso molecular |
377.20 g/mol |
Nombre IUPAC |
4-(6-iodobenzotriazol-1-yl)thiane 1,1-dioxide |
InChI |
InChI=1S/C11H12IN3O2S/c12-8-1-2-10-11(7-8)15(14-13-10)9-3-5-18(16,17)6-4-9/h1-2,7,9H,3-6H2 |
Clave InChI |
JBVJXRZDEPRBBL-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CCC1N2C3=C(C=CC(=C3)I)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine](/img/structure/B13561706.png)





![1-Azaspiro[3.3]heptane-6-carboxamide,trifluoroaceticacid](/img/structure/B13561745.png)
![(3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate](/img/structure/B13561763.png)



